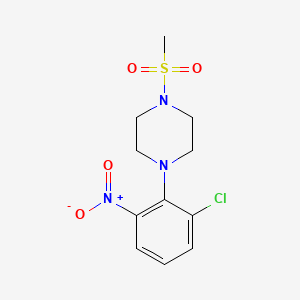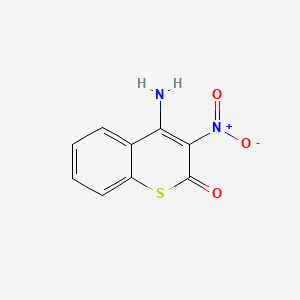
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized using various methods. It has been shown to have a mechanism of action that affects biochemical and physiological processes, making it a useful tool for studying these processes. In
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine involves the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other enzymes such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to affect neurotransmitter systems, making it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been shown to have a wide range of applications in scientific research. Additionally, this compound has been shown to have low toxicity, making it a safe tool for studying biochemical and physiological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer cells, making it less useful for certain types of cancer research. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of research.
Future Directions
There are several future directions for research involving 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, this compound could be used as a tool for studying the activity of certain enzymes and for investigating the role of histone deacetylases in gene expression and regulation.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. This compound has been used in various scientific research applications and has several advantages for lab experiments. However, there are also limitations to using this compound in research, and its mechanism of action is not fully understood. Future research directions include investigating its potential as a therapeutic agent and further studying its mechanism of action and effects on biochemical and physiological processes.
Synthesis Methods
The synthesis of 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has been reported in several studies. One method involves the reaction of 1-(2-chloro-6-nitrophenyl)piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(2-chloro-6-nitrophenyl)piperazine with dimethyl sulfoxide and a base such as potassium carbonate. Both methods have been shown to yield the desired product in moderate to good yields.
Scientific Research Applications
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has been used in various scientific research applications. One study showed that this compound can inhibit the growth of cancer cells by inducing apoptosis. Another study demonstrated that it can inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases. Additionally, this compound has been used as a tool for studying the mechanism of action of certain drugs and for investigating biochemical and physiological processes.
properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S/c1-20(18,19)14-7-5-13(6-8-14)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLVCNKHMYDQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)
![ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5064437.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5064445.png)
![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)

![4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)